molecular formula C8H6BrNO2 B1267448 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 70672-82-1

5-bromo-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B1267448
M. Wt: 228.04 g/mol
InChI Key: HJZKNNJZQLCFEI-UHFFFAOYSA-N
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Patent
US07998954B2

Procedure details

Commercially available 5-bromobenzo[d]oxazol-2(3H)-one (1.00 g, 4.67 mmol) was dissolved in DMF (23 mL), and the mixture was stirred at room temperature for 30 minutes after adding potassium carbonate (3.87 g, 28.0 mmol) and methyl iodide (0.87 mL, 14.0 mmol). Water was added to the mixture, and the mixture was stirred. The precipitated solid was filtered off and dried to give 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one (839 mg, 79%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step Two
Quantity
0.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.[C:12](=O)([O-])[O-].[K+].[K+].CI.O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](=[O:10])[N:7]([CH3:12])[C:6]=2[CH:11]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC2=C(NC(O2)=O)C1
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.87 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.87 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC2=C(N(C(O2)=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 839 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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